molecular formula C22H28N2O3S B3507366 5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide

5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide

Cat. No. B3507366
M. Wt: 400.5 g/mol
InChI Key: XMUNIXDIBQYZBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed to treat non-small cell lung cancer (NSCLC) patients who have developed resistance to first-line EGFR TKIs.

Mechanism of Action

5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide is a reversible inhibitor of EGFR TK activity, which selectively targets mutant forms of EGFR, including the T790M mutation. 5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide binds to the ATP-binding site of EGFR, which prevents the phosphorylation of downstream signaling molecules and inhibits cell proliferation and survival.
Biochemical and Physiological Effects:
5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide has been shown to inhibit the growth of NSCLC cells in vitro and in vivo. In clinical trials, 5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide has demonstrated a high objective response rate and a prolonged progression-free survival in NSCLC patients with the T790M mutation. 5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide has also shown a favorable safety profile, with fewer adverse events compared to first-generation EGFR TKIs.

Advantages and Limitations for Lab Experiments

5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide is a highly selective and potent inhibitor of EGFR TK activity, which makes it an ideal tool for studying the role of EGFR signaling in cancer biology. However, the high cost and limited availability of 5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide may limit its use in some lab experiments.

Future Directions

There are several future directions for the development of 5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide. One direction is the investigation of combination therapies with other targeted agents or immune checkpoint inhibitors to overcome resistance mechanisms and improve treatment outcomes. Another direction is the development of biomarkers to identify NSCLC patients who are most likely to benefit from 5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide therapy. Additionally, the optimization of the dosing schedule and the investigation of the long-term safety and efficacy of 5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide are important areas of future research.

Scientific Research Applications

5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide has been extensively studied in preclinical and clinical trials. In preclinical studies, 5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide demonstrated potent and selective activity against EGFR mutations, including the T790M mutation, which is the most common mechanism of resistance to first-generation EGFR TKIs. In clinical studies, 5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide has shown promising results in NSCLC patients who have developed resistance to first-line EGFR TKIs. 5-(1-azepanylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide has been approved by the FDA for the treatment of NSCLC patients with the T790M mutation.

properties

IUPAC Name

5-(azepane-1-carbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-16-8-11-20(18(3)14-16)23-28(26,27)21-15-19(10-9-17(21)2)22(25)24-12-6-4-5-7-13-24/h8-11,14-15,23H,4-7,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUNIXDIBQYZBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCCCCC3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(azepan-1-ylcarbonyl)-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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